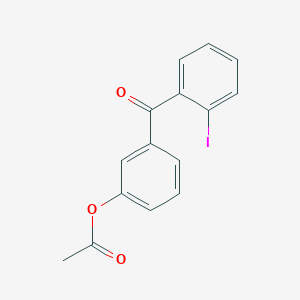

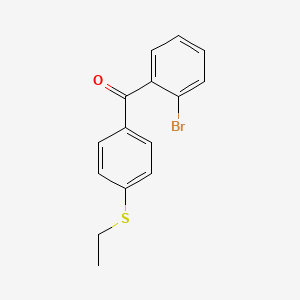

2-溴-4'-(乙硫基)苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of brominated benzophenone derivatives typically involves halogenation reactions, as seen in the synthesis of 2-(bromomethyl)benzophenone, which is prepared by side-chain bromination of 2-methylbenzophenone . Another example is the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene, which is achieved through a Wittig-Horner reaction . These methods suggest that the synthesis of 2-Bromo-4'-(ethylthio)benzophenone could potentially be carried out through similar halogenation strategies or by functionalizing existing brominated benzophenone compounds with ethylthio groups.

Molecular Structure Analysis

The molecular structure of brominated benzophenone derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and X-ray diffraction . These techniques can reveal the presence of intramolecular hydrogen bonding, as well as the overall conformation of the molecule. For 2-Bromo-4'-(ethylthio)benzophenone, similar analytical methods would likely be employed to determine the structure and confirm the presence of the ethylthio substituent.

Chemical Reactions Analysis

Brominated benzophenone derivatives can participate in various chemical reactions due to the presence of the reactive bromine atom. For instance, they can undergo nucleophilic substitution reactions to form azaheterocycles or can be involved in cycloaddition reactions to generate isobenzofurans . The reactivity of 2-Bromo-4'-(ethylthio)benzophenone would be expected to be similar, with the potential to engage in reactions that could lead to the formation of new heterocyclic compounds or other interesting structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenone derivatives can vary widely depending on the substituents present on the benzophenone core. For example, compounds can exhibit different inhibitory activities against enzymes like α-glucosidase and α-amylase , or they can show unique fluorescence properties . The properties of 2-Bromo-4'-(ethylthio)benzophenone would need to be studied experimentally, but it could potentially show similar biological activity or photophysical behavior based on the properties of related compounds.

科学研究应用

合成和化学反应

异苯并呋喃的产生:2-溴-4'-(乙硫基)苯甲酮与其他溴苯甲酮类似,可以参与产生异苯并呋喃的反应,异苯并呋喃是有机化合物合成中的中间体。Faragher 和 Gilchrist (1976) 证明了 2-(溴甲基)苯甲酮(一种相关化合物)在与烯烃或炔烃双亲核试剂加热时,可以形成萘衍生物,表明合成复杂有机分子的潜在途径 (Faragher 和 Gilchrist,1976 年)。

光引发剂和交联剂:苯甲酮衍生物已被用于制备光引发剂和光裂解蛋白交联剂。正如 Sibi (2000) 所讨论的,这表明在丙烯酸酯聚合和制造具有特定性质的材料中具有潜在应用 (Sibi,2000 年)。

荧光材料的合成:Zuo-qi (2015) 对 1-溴-4-(2,2-二苯基乙烯基)苯(一种与 2-溴-4'-(乙硫基)苯甲酮在结构上相关的化合物)的研究表明了合成具有独特荧光性质的材料的潜力,这可能与光学材料和传感器的开发相关 (Zuo-qi,2015 年)。

催化应用

- 在钯催化反应中的使用:苯甲酮衍生物已在钯催化反应中得到探索。Atla 等人 (2009) 报告了在 Heck 芳基化反应中使用涉及苯甲酮衍生物的环钯配合物,表明在有机合成中具有潜在作用,特别是在制药工业中 (Atla 等人,2009 年)。

生化和医学应用

碳酸酐酶抑制:Balaydın 等人 (2012) 合成了溴苯酚衍生物(包括衍生自溴苯甲酮的衍生物),并研究了它们抑制人类碳酸酐酶 II(一种治疗各种疾病的酶靶点)的能力 (Balaydın 等人,2012 年)。

抗肿瘤特性:Prabhakar 等人 (2006) 证明了取代的苯甲酮类似物在艾氏腹水瘤细胞中表现出抗肿瘤作用。这表明了苯甲酮衍生物在癌症研究和治疗中的潜力 (Prabhakar 等人,2006 年)。

光物理和材料科学应用

- 振动光谱和宏观性质的研究:Babkov 等人 (2008) 研究了苯甲酮衍生物中溴取代对其振动光谱和宏观性质的影响,表明与材料科学和分子工程相关 (Babkov 等人,2008 年)。

属性

IUPAC Name |

(2-bromophenyl)-(4-ethylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrOS/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADICNTWFPGVJRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

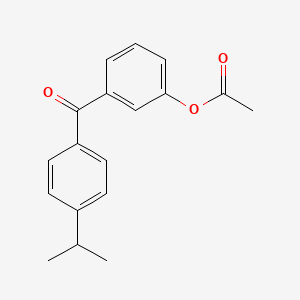

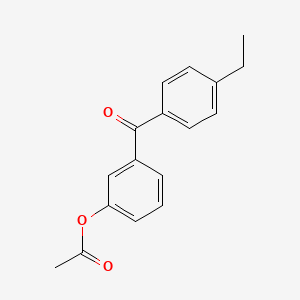

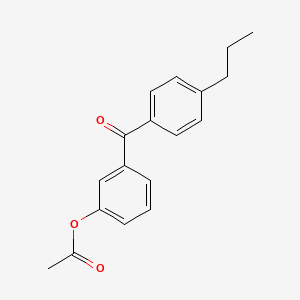

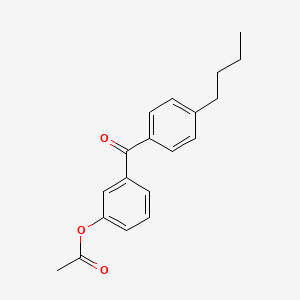

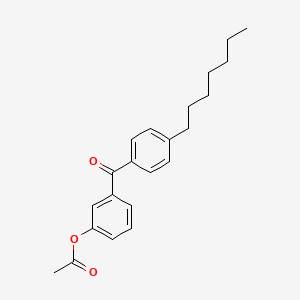

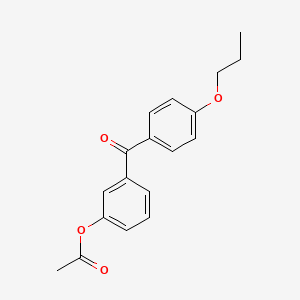

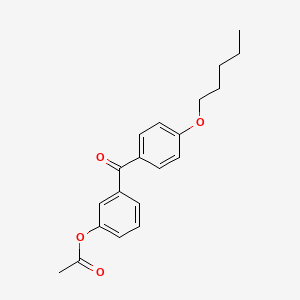

CCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4'-(ethylthio)benzophenone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。